Dicyclohexyl thiirane-2,3-dicarboxylate
Description
Dicyclohexyl thiirane-2,3-dicarboxylate (DTDC) is a sulfur-containing cyclic ester derivative featuring a thiirane (episulfide) ring fused to a dicarboxylate backbone. The compound is characterized by two cyclohexyl ester groups attached to the thiirane-2,3-dicarboxylate core. The thiirane ring’s inherent strain and sulfur atom likely confer distinct reactivity compared to oxygenated analogs .
Properties
CAS No. |
61391-25-1 |
|---|---|
Molecular Formula |
C16H24O4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
dicyclohexyl thiirane-2,3-dicarboxylate |
InChI |
InChI=1S/C16H24O4S/c17-15(19-11-7-3-1-4-8-11)13-14(21-13)16(18)20-12-9-5-2-6-10-12/h11-14H,1-10H2 |
InChI Key |
OCNYMDOVTXLYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2C(S2)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl thiirane-2,3-dicarboxylate typically involves the reaction of cyclohexyl derivatives with thiirane precursors. One common method is the reaction of dicyclohexyl maleate with sulfur sources under controlled conditions to form the thiirane ring. The reaction is often carried out in the presence of a base, such as potassium hydroxide, and an aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl thiirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiirane ring can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thiirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiirane derivatives depending on the nucleophile used.
Scientific Research Applications
Dicyclohexyl thiirane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of dicyclohexyl thiirane-2,3-dicarboxylate involves the interaction of the thiirane ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound’s molecular targets and pathways include enzymes and proteins that interact with sulfur-containing compounds, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs of DTDC include:
| Compound Name | Core Structure | Ester Groups | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Dicyclohexyl (2S,3S)-oxirane-2,3-dicarboxylate | Oxirane (epoxide) | Cyclohexyl | 84315-89-9 | C₁₆H₂₄O₅S* | 336.4 g/mol |
| Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | Cyclohexane | 2-ethylhexyl | 84-71-9 | C₂₄H₄₄O₄ | 396.6 g/mol |
| Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | Substituted cyclohexane | Ethyl, 4-chlorophenyl | Not provided | C₂₀H₂₃ClO₇ | 410.8 g/mol |
| Dicyclohexyl benzene-1,3-dicarboxylate | Benzene | Cyclohexyl | 18699-42-8 | C₂₀H₂₆O₄ | 330.4 g/mol |
Notes:
- DTDC vs. Oxirane Analog : Replacing sulfur with oxygen in the oxirane derivative reduces ring strain but eliminates sulfur’s nucleophilicity and redox activity. This substitution may alter reactivity in ring-opening polymerizations or cross-linking reactions .
- DTDC vs.
- DTDC vs. Aromatic Analogs : Benzene-based dicarboxylates (e.g., dicyclohexyl benzene-1,3-dicarboxylate) lack the strained cyclic ether/sulfide moiety, resulting in lower chemical reactivity but greater thermal stability .
Physicochemical Properties
- Solubility: Cyclohexyl esters (e.g., DTDC and its analogs) are typically lipophilic due to bulky cyclohexyl groups, limiting water solubility. For instance, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is classified as a non-polar solvent with applications in plasticizers .
- Thermal Stability : Thiiranes are generally less thermally stable than epoxides due to weaker C–S bonds. For example, dicyclohexyl disulfide (CAS 2550-40-5) decomposes at lower temperatures compared to analogous ethers .
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